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Executive Summary

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor
1 Receptor (CSF-1R), a critical kinase for the regulation, growth, and differentiation of
macrophages. Developed by AstraZeneca, AZD7507 emerged from a lead optimization
program designed to improve upon earlier compounds by mitigating off-target effects,
particularly cardiovascular toxicity. The therapeutic rationale for inhibiting CSF-1R is to deplete
tumor-associated macrophages (TAMSs), a key component of the tumor microenvironment
(TME) that promotes tumor growth, angiogenesis, and immunosuppression. Preclinical studies
in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), have
demonstrated that AZD7507 effectively depletes TAMs, leading to tumor regression, enhanced
anti-tumor T-cell response, and increased survival. This document provides a comprehensive
technical overview of the discovery, mechanism of action, preclinical data, and experimental
methodologies related to the development of AZD7507.

Discovery and Lead Optimization

The development of AZD7507 was driven by the need for a CSF-1R inhibitor with an improved
safety profile over its predecessors.[1][2]

e Initial Lead Compound: The program began with AZ683, a potent and selective 3-amido-4-
anilinoquinoline CSF-1R inhibitor. However, this compound was associated with significant
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cardiovascular liabilities, which were linked to off-target ion channel activity.[2]

Optimization Strategy: A focused lead optimization effort was undertaken to reduce the
basicity and lipophilicity of the lead series, properties often associated with off-target
pharmacology. This led to the exploration of a cinnoline chemical series.[2]

Identification of AZD7507: The cinnoline compound, referred to as cinnoline 31, retained the
high potency against CSF-1R while demonstrating a significantly cleaner secondary
pharmacology profile. This compound, later designated AZD7507, was selected as the
clinical candidate due to its favorable balance of potency, selectivity, oral pharmacokinetics,
and improved safety profile.[1][2]

Mechanism of Action

AZD7507 functions as an ATP-competitive inhibitor of the CSF-1R kinase.[3][4] The CSF-1R
signaling pathway is fundamental to the function of the mononuclear phagocyte system.[5]

Target Engagement: In the TME, cancer cells and stromal cells secrete CSF-1, which binds
to the CSF-1R on the surface of macrophages.[6]

Signal Transduction: This binding event triggers receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular kinase domain, activating
downstream signaling cascades, including the PI3K/AKT and ERK pathways.[4][6] These
pathways promote the survival, proliferation, and differentiation of macrophages, often
polarizing them towards an immunosuppressive M2-like phenotype.[5][6]

Inhibition by AZD7507: AZD7507 binds to the ATP-binding pocket of the CSF-1R kinase
domain, preventing its phosphorylation and subsequent activation.[4][7]

Therapeutic Effect: By blocking this crucial signaling, AZD7507 inhibits the survival and
function of TAMs. This depletion of immunosuppressive macrophages within the TME
enhances the anti-tumor immune response, notably by increasing T-cell activity, and directly
impedes tumor growth.[3][8]
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Caption: Mechanism of action of AZD7507 in the tumor microenvironment.
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Preclinical Development

AZD7507 underwent extensive preclinical evaluation to characterize its activity,

pharmacokinetic profile, and safety.

In Vitro Studies

Kinase and Cellular Activity: AZD7507 proved to be a potent and selective inhibitor of CSF-
1R. In cell-based assays using bone marrow-derived macrophages (BMDMs), AZD7507
effectively inhibited CSF-1 induced phosphorylation of CSF-1R and the downstream
signaling protein ERK.[3][4] Furthermore, it induced apoptosis in CSF-1R-positive murine
bone marrow cells, while having no effect on the proliferation or signaling of cancer cells that
do not express CSF-1R, confirming its target specificity.[4]

In Vivo Studies

Pharmacokinetics: In rats, AZD7507 demonstrated a favorable oral pharmacokinetic profile,
with a bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[1]

Safety and Toxicology: A key success of the lead optimization program was the improved
safety profile of AZD7507. In a 14-day rat dose-range finding study, it showed no significant
cardiovascular toxicity.[1] This was further confirmed in 1-month toxicology studies in rats
and dogs, where no treatment-related elevations in troponin or cardiac pathology were
observed.[1] The IC50 value for the off-target canine L-type voltage-gated calcium channel
was >20 uM, a significant improvement over the 3.5 uM for its predecessor, AZ-683.[1]

Efficacy in Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal
adenocarcinoma (KPC), AZD7507 treatment led to the shrinkage of established tumors and
a significant increase in overall survival.[3][8] This anti-tumor effect was associated with
reduced cancer cell proliferation, increased cell death, and a marked depletion of F4/80+
TAMs in the tumor tissue.[3][9] The loss of macrophages also correlated with an enhanced T-
cell immune response.[3][8]

Efficacy in Breast Cancer Xenografts: In MDA-MB-231 breast cancer xenografts, AZD7507
treatment resulted in a dose-dependent depletion of F4/80+ macrophages within the tumors.

[4]
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Data Presentation

Table 1. Pharmacokinetic and Safety Profile of AZD7507

Parameter Species Value Source
Bioavailability Rat 42% [1]
In Vivo Clearance Rat 7 mL/min/kg [1]

L-type Ca2+ Channel

Canine >20 uM 1
IC50 H 1]

| Cardiovascular Toxicity | Rat, Dog | No significant effects observed in 1-month studies |[1] |

Table 2: Summary of In Vivo Efficacy Studies

Cancer Model Key Findings Source

Shrinkage of established
tumors; Increased overall
KPC (Pancreatic) survival; Depletion of [31[8]
TAMs; Enhanced T-cell
response.

| MDA-MB-231 Xenograft (Breast) | Dose-dependent depletion of F4/80+ macrophages in
tumors. |[4] |

Experimental Protocols
Western Blotting for Protein Phosphorylation

This protocol was used to assess the inhibition of CSF-1R signaling.[3][4]

¢ Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in
the presence of CSF-1 with varying concentrations of AZD7507.

¢ Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA
buffer) containing protease and phosphatase inhibitors.
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Quantification: Protein concentration in the lysates is determined using a BCA assay.

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-
PAGE.

Transfer: Proteins are transferred from the gel to a PVDF membrane.

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST)
and then incubated overnight at 4°C with primary antibodies against p-CSF1R, total CSF1R,
p-ERK1/2, total ERK1/2, and a loading control like (3-actin.

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody. The signal is detected using an enhanced
chemiluminescence (ECL) substrate.

In Vivo Tumor Model Efficacy Study

This protocol outlines the general procedure for evaluating AZD7507 in mouse models.[3][10]

Model Establishment: For xenograft models, human cancer cells (e.g., MDA-MB-231) are
implanted subcutaneously into immunocompromised mice.[4] For genetic models like the
KPC mouse, tumors develop spontaneously.[3]

Tumor Monitoring: Tumor growth is monitored regularly using calipers.

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment
groups and dosed with AZD7507 (typically via oral gavage) or a vehicle control.

Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival.
Animal body weight is monitored as a measure of toxicity.

Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of
immune cell populations by flow cytometry or immunohistochemistry (IHC) to confirm
macrophage depletion.[9]

Flow Cytometry for Tumor-Infiltrating Macrophages

This protocol was used to quantify TAMs in harvested tumors.[9]
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o Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested
(e.g., using collagenase and DNase) to create a single-cell suspension.

o Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled
antibodies against cell surface markers. For TAMSs, this typically includes antibodies for
CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage). A viability dye is included
to exclude dead cells.

o Data Acquisition: Samples are run on a flow cytometer to acquire data on tens of thousands
of individual cells.

o Data Analysis: A gating strategy is applied to identify the population of interest (e.g., Live ->
CD45+ -> CD11b+ -> F4/80+ cells) and quantify their frequency as a percentage of total live
or immune cells.

Development Workflow Visualization
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Caption: The discovery and development workflow for AZD7507.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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